2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde
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Overview
Description
2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a chloro group and a 2-oxopyrrolidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 2-oxopyrrolidine. One common method includes the use of chloroacetamide and γ-aminobutyric acid potassium salts, followed by thermal cyclization to form the desired product . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of 2-chloro-4-(2-oxopyrrolidin-1-yl)benzoic acid.
Reduction: Formation of 2-chloro-4-(2-oxopyrrolidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(2-oxopyrrolidin-1-yl)acetohydrazide: A structural analog with similar biological activities.
2-Chloro-4-(2-oxopyrrolidin-1-yl)butanenitrile:
Piracetam: A well-known nootropic drug with a similar pyrrolidinone structure.
Uniqueness
2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde is unique due to its combination of a benzaldehyde core with a chloro and 2-oxopyrrolidin-1-yl substituent. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its potential for diverse chemical reactions and applications in various fields makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H10ClNO2 |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10ClNO2/c12-10-6-9(4-3-8(10)7-14)13-5-1-2-11(13)15/h3-4,6-7H,1-2,5H2 |
InChI Key |
YKXYZBFNQLTIQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C=O)Cl |
Origin of Product |
United States |
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